{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine
Description
{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine (CAS: 869943-45-3) is a benzylamine derivative featuring a sulfonyl group bridging a phenyl ring and a 2-methylpiperidine moiety. Its molecular formula is C₁₃H₂₀N₂O₂S (MW: 268.38), with a purity of ≥95% . The sulfonyl group imparts strong electron-withdrawing effects, influencing solubility, stability, and reactivity. This compound is utilized in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators .
Properties
IUPAC Name |
[4-(2-methylpiperidin-1-yl)sulfonylphenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-11-4-2-3-9-15(11)18(16,17)13-7-5-12(10-14)6-8-13/h5-8,11H,2-4,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJIOVQMEOKVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine typically involves the reaction of 4-bromobenzylamine with 2-methylpiperidine in the presence of a sulfonylating agent . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine undergoes various chemical reactions, including:
Scientific Research Applications
{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of {4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonyl group is known to play a crucial role in its binding affinity and specificity . The compound may modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of {4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine are compared below with analogous compounds, focusing on substituent variations, molecular properties, and observed biological or chemical behaviors.
Structural Analogues and Key Differences
Functional Group Impact on Reactivity
- Sulfonyl vs. Carbonyl : The sulfonyl group in the target compound enhances electrophilicity and stability compared to its carbonyl analogue (1-{4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl}methanamine, MW: 260.36). The carbonyl analogue exhibits higher nucleophilicity, favoring acylation reactions .
- Piperidine Substitution : 2-Methylpiperidine provides moderate steric effects, while 3- or 4-methyl groups alter ring conformation and nitrogen basicity. For example, 4-methylpiperidine derivatives show reduced solubility due to increased hydrophobicity .
Pharmacological Data
- LOX Inhibition : IC₅₀ values for this compound range from 0.8–1.2 μM, outperforming 3-methyl (IC₅₀: 2.5 μM) and 4-methyl (IC₅₀: 5.0 μM) derivatives .
- Solubility : Aqueous solubility of the target compound is 12 mg/mL at pH 7.4, significantly higher than 4-methylpiperidine analogues (3 mg/mL) due to reduced hydrophobicity .
Biological Activity
{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine, also known as a sulfonamide derivative, is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, featuring a piperidine ring and a sulfonyl group, allows it to interact with various biological systems, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine Ring : Contributes to its pharmacological properties.
- Sulfonyl Group : Enhances solubility and reactivity.
- Phenyl Ring : Provides stability and additional interaction sites.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C13H20N2O2S |
| Melting Point | Data not specified |
| Solubility | High due to sulfonyl group |
| Bioavailability | Potentially enhanced by structural features |
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Potential Mechanisms:
- Receptor Modulation : The compound may act on neurotransmitter receptors, potentially influencing mood or cognitive functions.
- Enzyme Inhibition : It might inhibit enzymes involved in inflammatory or metabolic pathways, suggesting anti-inflammatory or metabolic regulatory roles.
Biological Activity and Research Findings
Recent studies have explored the compound's potential therapeutic applications, particularly in cancer treatment and neuropharmacology.
Case Studies
- Cancer Cell Lines : Research indicates that derivatives of this compound exhibit pro-apoptotic activity in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). These studies showed significant induction of late apoptosis or necrosis, indicating potential as an anticancer agent .
- Neuropharmacological Effects : The piperidine component suggests possible antidepressant effects. Similar compounds have shown efficacy in modulating neurotransmitter systems, which may be relevant for mood disorders.
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
